Methyl 1-methylazetidine-3-carboxylate Methyl 1-methylazetidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694779
InChI: InChI=1S/C6H11NO2/c1-7-3-5(4-7)6(8)9-2/h5H,3-4H2,1-2H3
SMILES: CN1CC(C1)C(=O)OC
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

Methyl 1-methylazetidine-3-carboxylate

CAS No.:

Cat. No.: VC13694779

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methylazetidine-3-carboxylate -

Specification

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name methyl 1-methylazetidine-3-carboxylate
Standard InChI InChI=1S/C6H11NO2/c1-7-3-5(4-7)6(8)9-2/h5H,3-4H2,1-2H3
Standard InChI Key DSCYSJZHNQSHCS-UHFFFAOYSA-N
SMILES CN1CC(C1)C(=O)OC
Canonical SMILES CN1CC(C1)C(=O)OC

Introduction

Structural and Chemical Fundamentals

Molecular Architecture

Methyl 1-methylazetidine-3-carboxylate belongs to the azetidine family, characterized by a saturated four-membered ring containing three carbon atoms and one nitrogen atom. The systematic name reflects its substitution pattern: a methyl group at the nitrogen (position 1) and a methyl ester at position 3. The molecular formula is C6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2, with a molecular weight of 129.16 g/mol.

The strained azetidine ring contributes to the compound’s reactivity, enabling participation in ring-opening reactions and serving as a scaffold for functionalization. The ester group enhances solubility in organic solvents, while the methyl substitution at nitrogen influences steric and electronic properties, impacting intermolecular interactions.

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of methyl 1-methylazetidine-3-carboxylate typically involves multistep strategies starting from azetidine precursors or carboxylic acid derivatives. One common approach is the esterification of 1-methylazetidine-3-carboxylic acid (CAS: 875629-26-8) using methanol under acidic or enzymatic conditions . For example, hydrogenation of azetidine-3-carboxylic acid with formaldehyde and palladium on carbon yields 1-methylazetidine-3-carboxylic acid, which can subsequently undergo esterification .

Table 1: Representative Synthesis Yields and Conditions

Starting MaterialReagents/ConditionsYieldSource
Azetidine-3-carboxylic acidH2\text{H}_2, Pd/C, formaldehyde, MeOH94%
1-Methylazetidine-3-carboxylic acidMeOH, H+^+ catalyst85–90%

Advanced Methodologies

Microwave-assisted synthesis and flow chemistry have been employed to enhance reaction efficiency. These methods reduce reaction times from hours to minutes while improving selectivity, particularly in avoiding ring-opening side reactions. For instance, microwave irradiation at 150°C in dimethylformamide (DMF) with coupling agents like HATU facilitates amide bond formation without degrading the azetidine ring .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits high solubility in polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO), with moderate solubility in methanol (1910 mg/mL) . Its partition coefficient (logP\log P) of -0.59 suggests moderate hydrophilicity, favoring distribution in aqueous environments—a critical factor in drug design .

Table 2: Key Physicochemical Parameters

ParameterValueSource
Molecular Weight129.16 g/mol
logP\log P (XLOGP3)-2.71
Solubility in Water347 mg/mL
Boiling PointNot reported

Stability and Degradation

The ester group confers susceptibility to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments at temperatures below -20°C. Thermal degradation studies indicate stability up to 150°C, making it suitable for high-temperature reactions in inert atmospheres.

Analytical Characterization

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for structural confirmation. The 1H^1\text{H}-NMR spectrum displays characteristic signals:

  • δ 3.72 ppm: Methoxy group of the ester.

  • δ 3.10–3.30 ppm: Methyl protons adjacent to nitrogen.

  • δ 2.50–2.80 ppm: Ring protons.

Mass spectrometry (ESI+) reveals a prominent ion at m/z=116[M+H]+m/z = 116 \, [\text{M}+\text{H}]^+ for the de-esterified fragment .

Chromatographic Methods

Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) and UV detection at 254 nm is routinely used to monitor reaction progress and purity. High-performance liquid chromatography (HPLC) methods employing C18 columns and acetonitrile/water gradients achieve baseline separation of synthetic byproducts .

Industrial and Research Applications

Medicinal Chemistry

Methyl 1-methylazetidine-3-carboxylate is a versatile intermediate in synthesizing protease inhibitors and kinase-targeted therapies. Its incorporation into peptidomimetics enhances metabolic stability compared to linear peptides.

Material Science

The strained azetidine ring enables polymerization into high-performance thermoplastics with applications in aerospace and electronics. Ring-opening metathesis polymerization (ROMP) catalyzed by Grubbs’ catalyst yields polymers with tunable glass transition temperatures (TgT_g) up to 180°C.

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